2-(Triethylsilyl)ethanol
Overview
Description
2-(Triethylsilyl)ethanol is an organosilicon compound with the molecular formula C8H20OSi. It is a clear, colorless liquid that is used primarily as a reagent in organic synthesis. The compound features a triethylsilyl group attached to an ethanol backbone, making it a valuable protecting group for various functional groups in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Ethyl Bromoacetate: One method involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotriethylsilane. The resultant ethyl triethylsilylacetate is then reduced using lithium aluminum hydride or borane-tetrahydrofuran.
Hydroboration/Oxidation: Another method involves the hydroboration of vinyltriethylsilane followed by oxidation.
Grignard Reaction: The most convenient method involves the reaction of the Grignard reagent formed from (chloromethyl)triethylsilane with paraformaldehyde.
Industrial Production Methods
Industrial production methods for 2-(Triethylsilyl)ethanol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Triethylsilyl)ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form triethylsilyl-protected alcohols.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminum hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.
Major Products
Oxidation: Triethylsilyl aldehyde or triethylsilyl carboxylic acid.
Reduction: Triethylsilyl-protected alcohols.
Substitution: Triethylsilyl ethers or esters.
Scientific Research Applications
2-(Triethylsilyl)ethanol is widely used in various fields of scientific research:
Chemistry: It serves as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The primary mechanism of action for 2-(Triethylsilyl)ethanol involves its role as a protecting group. The triethylsilyl group is introduced to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers or esters, which can be selectively removed under mild conditions using reagents like TBAF (Tetrabutylammonium fluoride) in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-(Triisopropylsilyl)ethanol: Features a triisopropylsilyl group, offering greater steric protection.
2-(Triisobutylsilyl)ethanol: Contains a triisobutylsilyl group, providing different steric and electronic properties.
Uniqueness
2-(Triethylsilyl)ethanol is unique due to its balance of steric protection and ease of removal. The triethylsilyl group offers sufficient steric bulk to protect functional groups effectively while being less bulky than triisopropylsilyl or triisobutylsilyl groups, making it easier to remove under mild conditions.
Biological Activity
2-(Triethylsilyl)ethanol is an organosilicon compound that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis, but emerging research suggests it may also exhibit antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a triethylsilyl group attached to an ethanol molecule. The chemical structure allows it to participate in various reactions, including oxidation and reduction, which can affect its biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, including inhibition of cell proliferation and induction of apoptosis. The compound's ability to modulate signaling pathways involved in cancer progression is a focal point of current research.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic nature of the triethylsilyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions in both microbial and cancer cells.
- Reactive Oxygen Species (ROS) Production: Some studies suggest that this compound could induce oxidative stress through ROS generation, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effective concentration levels. |
Study B (2021) | Reported on the anticancer effects in vitro on breast cancer cell lines, showing a reduction in cell viability by 40% at a concentration of 100 µM. |
Study C (2023) | Investigated the mechanism of action revealing that treatment with this compound led to increased apoptosis markers in treated cancer cells compared to controls. |
Properties
IUPAC Name |
2-triethylsilylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKEDRMGAUFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183420 | |
Record name | Ethanol, 2-(triethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-67-8 | |
Record name | Ethanol, 2-(triethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(triethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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